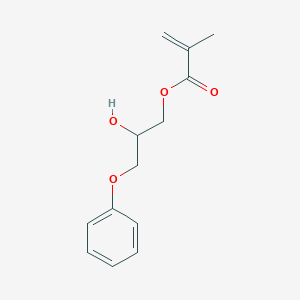
Azan;Platin(IV)-tetrafluorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Diamminetetrachloroplatinum: is a platinum-based compound with the chemical formula Pt(NH₃)₂Cl₄ It is a member of the platinum(IV) family of compounds and is known for its octahedral geometry
Wissenschaftliche Forschungsanwendungen
Anorganische Chemie
Azan;Platin(IV)-tetrafluorid, auch bekannt als Platintetrafluorid, ist eine anorganische Verbindung mit der chemischen Formel PtF4. Im festen Zustand weist die Verbindung Platin(IV) in einer oktaedrischen Koordinationsgeometrie auf . Es wurde erstmals von Henri Moissan durch Fluorierung von Platinmetall in Gegenwart von Fluorwasserstoff berichtet . Es wurde in verschiedenen Reaktionen eingesetzt und kann Addukte mit Selentetrafluorid und Bromtrifluorid bilden .
Krebsforschung
Trans-Diammintetrachloroplatin, auch bekannt als Cisplatin, ist ein platinbasierter Antitumorwirkstoff. Es wurde aufgrund seiner breiten und hochwirksamen Antitumorwirkungen in klinischen Anwendungen eingesetzt . Es wurde festgestellt, dass es durch die Förderung der Zellproliferation, die Beeinflussung des Zellzyklus und die Reduktion der Apoptose zu Platin-resistenten Zuständen bei Eierstockkrebs beiträgt .
Immuntherapie
Mit der rasanten Entwicklung der Immuntherapie haben platinbasierte Antitumorwirkstoffe neue Herausforderungen und Chancen erhalten. Die Forschung an Platinmedikamenten hat sich zu Multi-Liganden- und Multifunktions-Platinvorläufern entwickelt .
Forschung an neuronalen Stammzellen
NSC 123895, auch bekannt als StemPro NSC SFM, ist speziell für das serumfreie Wachstum und die Expansion menschlicher neuronaler Stammzellen (hNSCs) formuliert. Es unterstützt eine hervorragende Expansion und bewahrt das multipotente Differenzierungspotenzial von NSCs .
Photodynamische Therapie
Platinbasierte Medikamente haben begonnen, sich in Richtung Multi-Targeting, Nanocarrier-Modifikation, Immuntherapie und photodynamischer Therapie zu bewegen .
Regulation des Tumormikromilieus
Die Forschung an Platinmedikamenten umfasste auch ihre pharmakologischen Wirkungen in der Immuntherapie und der Regulation des Tumormikromilieus
Wirkmechanismus
Target of Action
Azane;Platinum(4+);Tetrafluoride, also known as trans-Diamminetetrachloroplatinum, Platinum, diamminetetrachloro-, (OC-6-11)-, or NSC 123895, is an inorganic compound with the chemical formula PtF4 . In the solid state, the compound features platinum(IV) in octahedral coordination geometry
Mode of Action
It’s known that the compound features platinum(iv) in octahedral coordination geometry .
Biochemical Pathways
It’s known that photoactive metal complexes can induce novel effects on biochemical pathways and combat resistance to conventional drugs .
Pharmacokinetics
A systematic assessment of the pharmacokinetics for platinum analogues with quantification of total platinum and intact drugs at both animal and target cell levels can help us understand the pharmacokinetics of platinum-based anticancer drugs comprehensively, which can further provide a scientific basis for the study of their efficacy and toxicity .
Result of Action
It’s known that a solution of platinum tetrafluoride in water rapidly decomposes, releasing heat and forming an orange coloured platinum dioxide hydrate precipitate and fluoroplatinic acid .
Action Environment
It’s known that the compound decomposes to platinum metal and fluorine gas when heated to a red hot temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Diamminetetrachloroplatinum typically involves the reaction of tetrachloroplatinate(II) with ammonia . The process can be summarized as follows:
- Dissolve potassium tetrachloroplatinate(II) in water.
- Add ammonia to the solution, which leads to the formation of trans-Diamminetetrachloroplatinum .
- The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of trans-Diamminetetrachloroplatinum follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: trans-Diamminetetrachloroplatinum undergoes several types of chemical reactions, including:
Reduction: It can be reduced by thi
Eigenschaften
CAS-Nummer |
16893-06-4 |
|---|---|
Molekularformel |
Cl4H6N2Pt |
Molekulargewicht |
371.0 g/mol |
IUPAC-Name |
azane;tetrachloroplatinum |
InChI |
InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4 |
InChI-Schlüssel |
RBHOYUZKIANPPG-UHFFFAOYSA-J |
SMILES |
N.N.[F-].[F-].[F-].[F-].[Pt+4] |
Kanonische SMILES |
N.N.Cl[Pt](Cl)(Cl)Cl |
| 16893-05-3 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the relationship between the structure of platinum compounds (cis vs. trans) and their biological activity?
A2: The distinct spatial arrangements of ligands around the central platinum atom in cisplatin and trans-Diamminetetrachloroplatinum dictate their contrasting biological activities. [] The cis configuration in cisplatin allows for the formation of intrastrand crosslinks on DNA, primarily between adjacent guanine bases. This specific type of DNA damage is difficult for cells to repair and is considered the primary mechanism of cisplatin's anticancer activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)





![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)

